4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine

Description

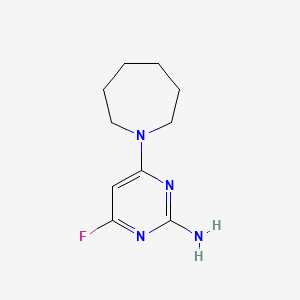

4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine is a pyrimidine derivative characterized by a fluorine atom at position 6 and a seven-membered azepane ring at position 4 of the pyrimidin-2-amine core. The fluorine atom likely enhances electronic properties and hydrogen-bonding capacity, while the azepane moiety may contribute to conformational flexibility and reduced cytotoxicity compared to bulkier substituents . Pyrimidine derivatives are widely explored for therapeutic applications, including antitumor and antiviral activities, making this compound a candidate for further investigation.

Properties

IUPAC Name |

4-(azepan-1-yl)-6-fluoropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4/c11-8-7-9(14-10(12)13-8)15-5-3-1-2-4-6-15/h7H,1-6H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBXAJJFSSIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=NC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine typically involves the reaction of azepane with 6-fluoropyrimidin-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution with 6-fluoropyrimidin-2-amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Substituent Effects

- Position 4 Substituents :

- Position 6 Substituents :

Research Findings and Implications

This contrasts with chloro- or benzoimidazolyl-substituted compounds, which prioritize potency over safety .

Fluorine’s Role : The consistent presence of fluorine at position 6 across analogs suggests its critical role in target binding, possibly through modulating electron density or forming halogen bonds .

Therapeutic Versatility : Pyrimidine derivatives demonstrate broad applicability, from antitumor (e.g., ) to antiviral (e.g., ) agents, highlighting the scaffold’s adaptability.

Biological Activity

4-(Azepan-1-yl)-6-fluoropyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antipsychotic Activity

Research has indicated that compounds similar to this compound may exhibit atypical antipsychotic properties. For instance, related piperazine derivatives have shown potential in modulating dopaminergic activity through indirect mechanisms. A notable study highlighted a compound that did not induce catalepsy in rats and effectively reversed the effects of neuroleptic agents, suggesting a favorable side effect profile for atypical antipsychotics .

Dopaminergic Modulation

The mechanism by which this compound may exert its effects involves modulation of dopamine receptors. The compound's structural characteristics suggest it could interact with various receptor sites, including sigma binding sites, which are implicated in mood regulation and psychotic disorders .

Inhibition of Tyrosinase

The inhibition of tyrosinase by structurally related compounds suggests that this compound could similarly inhibit this enzyme. The binding affinity and kinetic properties would need to be evaluated through experimental assays to confirm this hypothesis.

Study on Atypical Antipsychotic Agents

In a comparative study involving various piperazine derivatives, one compound demonstrated enhanced efficacy in reducing conditioned avoidance responses in rats without the sedative effects commonly associated with traditional antipsychotics. This suggests a promising avenue for further research into the therapeutic applications of compounds like this compound .

Tyrosinase Inhibitor Development

A series of experiments evaluated the inhibitory effects of several piperazine derivatives on tyrosinase from Agaricus bisporus. The results indicated that modifications to the piperazine structure could significantly enhance inhibitory potency, with some compounds achieving IC50 values in the low micromolar range . This highlights the potential for developing effective skin-lightening agents based on similar chemical scaffolds.

Data Table: Biological Activity Overview

| Activity | Compound | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antipsychotic | BMS 181100 (related structure) | Not specified | Dopaminergic modulation |

| Tyrosinase inhibition | 4-(4-Fluorobenzyl)piperazine | 0.18 | Competitive inhibition |

| Kojic Acid | 17.76 | Standard reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.